2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Description
Contextualization of the Tetrahydronaphthalene Core Structure in Organic Synthesis and Chemical Biology
The tetrahydronaphthalene, or tetralin, core is a prevalent structural motif in a multitude of biologically active compounds and natural products. nih.gov Its rigid, fused-ring system provides a well-defined three-dimensional scaffold that can be strategically functionalized to interact with biological targets. In organic synthesis, the tetrahydronaphthalene skeleton is a versatile intermediate, amenable to a variety of chemical transformations to introduce diverse functional groups and build molecular complexity.
The significance of the tetralin scaffold in chemical biology is underscored by its presence in numerous pharmacologically active agents. Derivatives of tetrahydronaphthalene have been investigated for a wide range of therapeutic applications, including their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to synthesize a variety of substituted tetralin derivatives allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.
Overview of Key Academic Research Directions for 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Academic research on this compound and its close analogs has primarily focused on two key areas: the development of synthetic methodologies and the investigation of their potential as biologically active agents, particularly as dopamine (B1211576) receptor agonists.
Synthetic Strategies and Conformational Analysis:
A significant body of research has been dedicated to the synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. The introduction of the amino group at the C(2) position of a tetralone precursor is a key synthetic step, which can be achieved through methods such as nitrosation followed by reduction, or via a Neber rearrangement of tosyloxy derivatives. Subsequent stereoselective reduction of the C(1) carbonyl group yields the corresponding amino alcohol. The stereochemistry of the final product, whether cis or trans, is influenced by the reagents and conditions used during the reduction.
Exploration of Dopaminergic Activity:
A series of 2-aminotetralin compounds have been synthesized and evaluated for their in vivo dopaminergic activity. nih.gov These studies have shown that the 2-aminotetralin scaffold can serve as a template for the design of dopamine receptor agonists. The nature of the substituents on the amino group and the aromatic ring has been found to significantly influence the potency and efficacy of these compounds. For example, dipropylamine (B117675) substitution on the nitrogen atom has been identified as a favorable feature for dopaminergic activity. nih.gov Furthermore, the presence and positioning of hydroxyl groups on the aromatic ring can greatly enhance this activity, with the 5,6-dihydroxy substitution pattern being particularly effective. nih.gov These findings suggest that the 2-aminotetralin framework mimics the conformation of dopamine, allowing it to interact with and activate dopamine receptors. nih.gov
While direct biological data for this compound is limited in the public domain, the research on related analogs provides a strong rationale for its investigation as a potential modulator of dopamine receptors and other biological targets. The synthetic accessibility and the established biological relevance of the aminotetralin scaffold ensure that this compound and its derivatives will continue to be subjects of scientific inquiry.
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6,12H,1-4,11H2 |
InChI Key |
GQHYWPQAHVAGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)N |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 2 Amino 5,6,7,8 Tetrahydronaphthalen 1 Ol
Functional Group Interconversions at the Amino Moiety
The primary amino group in 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is a key site for a variety of chemical modifications, including alkylation, acylation, and the formation of amides and sulfonamides. These reactions are fundamental in altering the electronic and steric properties of the molecule.
Alkylation and Acylation Reactions
Alkylation of the amino group can introduce one or two alkyl substituents, converting the primary amine into a secondary or tertiary amine, respectively. These reactions typically proceed via nucleophilic substitution, where the amine attacks an alkyl halide or another suitable electrophile. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This transformation is crucial for the synthesis of a wide range of derivatives. For instance, Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic rings, and similar principles can be applied to the acylation of amines.
| Reaction | Reagent Example | Product Type |
| Alkylation | Alkyl halide (e.g., CH₃I) | Secondary or Tertiary Amine |
| Acylation | Acyl chloride (e.g., CH₃COCl) | Amide |
This table provides illustrative examples of reagents for the alkylation and acylation of primary amines.
Formation of Amides and Sulfonamides
Amide bond formation is a cornerstone of organic synthesis. The amino group of this compound can readily react with carboxylic acids, often activated by coupling agents, or with more reactive derivatives like acyl chlorides and anhydrides, to yield the corresponding amides. This reaction is fundamental in the synthesis of peptides and other biologically relevant molecules.
Sulfonamides are an important class of compounds in medicinal chemistry. They are typically synthesized by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The resulting sulfonamide linkage is known for its chemical stability and its ability to act as a hydrogen bond donor and acceptor. The synthesis of sulfonamides from this compound would proceed by reacting it with a suitable sulfonyl chloride, such as p-toluenesulfonyl chloride, in a basic medium.
| Derivative | Synthetic Method | Reagent Example |
| Amide | Acylation | Carboxylic acid + Coupling agent |
| Sulfonamide | Sulfonylation | Sulfonyl chloride (e.g., Ts-Cl) |
This table outlines common methods for the synthesis of amides and sulfonamides from primary amines.
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group of this compound offers another site for chemical modification, allowing for the formation of ethers and esters, as well as participation in oxidation and dimerization reactions.
Etherification and Esterification
Etherification of the hydroxyl group can be achieved through reactions such as the Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group with a base, acts as a nucleophile to displace a halide from an alkyl halide.
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative. A common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used for a more rapid and often irreversible ester formation.
Oxidation Reactions and Dimerization (e.g., Laccase-mediated)
The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation . Depending on the oxidizing agent and reaction conditions, various products can be obtained. Mild oxidation can lead to the formation of quinone-type structures.
Laccase-mediated dimerization is an environmentally friendly method for forming carbon-carbon or carbon-oxygen bonds. Laccases are enzymes that can catalyze the oxidation of phenols, leading to the formation of radical intermediates. These radicals can then couple to form dimeric products. While specific studies on the laccase-mediated dimerization of this compound are not prevalent, the general mechanism involves the enzymatic oxidation of the phenolic hydroxyl group to a phenoxy radical, which can then undergo radical-radical coupling.
Modifications of the Tetrahydronaphthalene Ring System
Aromatic Substitutions on the Hydroxyl-Bearing Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the electron-donating hydroxyl (-OH) group and the fused alkyl ring. wikipedia.orgdalalinstitute.com These substituents direct incoming electrophiles primarily to the ortho and para positions. mnstate.edu
The hydroxyl group is a strongly activating ortho-, para-director, while the fused alkyl ring is a weakly activating ortho-, para-director. The positions on the aromatic ring are numbered C1 through C4, starting from the carbon bearing the hydroxyl group. The C4 position is para to the hydroxyl group, and the C3 position is ortho. Both positions are activated. Therefore, electrophilic substitution is expected to occur at these sites.
Common electrophilic aromatic substitution reactions that can be applied to this scaffold include:
Nitration: Introduction of a nitro group (-NO₂) typically using a mixture of nitric acid and sulfuric acid. youtube.com The resulting nitro-derivatives are valuable intermediates that can be subsequently reduced to form additional amino groups. mnstate.edu
Halogenation: The incorporation of halogen atoms (e.g., -Br, -Cl) can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. youtube.com
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). This reaction is often reversible, allowing the sulfonic acid group to be used as a temporary blocking group to direct other substituents to a desired position. mnstate.eduyoutube.com
Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring can be performed, although the strongly activating hydroxyl group can lead to side reactions or complex product mixtures. Protection of the hydroxyl group may be necessary to achieve selective C-alkylation or C-acylation. wikipedia.org
The regioselectivity of these substitutions is dictated by the combined directing effects of the existing substituents. The powerful activating effect of the hydroxyl group would likely direct substitution to the C4 (para) and C3 (ortho) positions.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-1-hydroxy-5,6,7,8-tetrahydronaphthalene-4-sulfonic acid |
Ring Expansion and Contraction Strategies
The 1-amino-2-ol motif on the saturated ring of the tetralin scaffold makes it a potential candidate for carbocation-mediated rearrangement reactions that can alter the ring size. While specific examples for this exact compound are not extensively documented, established methodologies for ring expansion of aminocycloalkanes are theoretically applicable. mdpi.com
One such plausible transformation is the Tiffeneau–Demjanov rearrangement . This reaction involves the diazotization of a primary amino group with nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt. This intermediate is unstable and readily loses nitrogen gas (N₂) to generate a secondary carbocation. Subsequent migration of an adjacent carbon-carbon bond can lead to a ring-expanded product.
In the case of this compound, this rearrangement could theoretically proceed as follows:
Diazotization: The amino group at C2 is converted into a diazonium group (-N₂⁺).
Carbocation Formation: Loss of N₂ generates a carbocation at the C2 position.
Ring Expansion: The bond between C1 and the aromatic ring could migrate to the C2 carbocation. This would expand the six-membered saturated ring into a seven-membered ring.
Product Formation: The resulting intermediate would be a ketone, yielding a benzocycloheptenone derivative.
Such ring expansion reactions offer a synthetic route to novel scaffolds that are not easily accessible through other means, transforming the tetralin core into larger ring systems. mdpi.com
Synthesis of Hybrid Conjugates and Complex Derivatives
The functional groups of this compound serve as versatile handles for the synthesis of more complex molecules, including hybrid conjugates where the aminotetralin scaffold is linked to another bioactive moiety. nih.gov Molecular hybridization is a powerful strategy in drug design, aiming to combine the pharmacological properties of two or more parent molecules into a single entity. nih.gov
Synthesis of Hybrid Conjugates: The primary amino group and the hydroxyl group are ideal sites for conjugation.
Amide Linkage: The amino group can react with carboxylic acids, acyl chlorides, or activated esters of other molecules (e.g., amino acids, peptides, or other drugs) to form stable amide bonds.
Ether Linkage: The phenolic hydroxyl group can be alkylated to form ether linkages.
Triazole Linkage: Modern "click chemistry" provides an efficient method for conjugation. For example, the amino or hydroxyl group could be modified with a terminal alkyne, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized partner molecule to form a stable triazole linker. nih.gov
Synthesis of Complex Derivatives: The inherent reactivity of the functional groups allows for the construction of more intricate molecular architectures.
Fused Heterocycles: The vicinal amino and hydroxyl groups on the saturated ring are perfectly positioned to participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with a suitable one-carbon electrophile (like a phosgene (B1210022) equivalent or carbon disulfide) could yield a fused oxazolidinone or oxazolidinethione ring.
Polycyclic Systems: The synthesis of novel derivatives of related scaffolds, such as 5,6,7,8-tetrahydroquinazolines, has been achieved through condensation reactions with reagents like α-aminoamidines. nih.gov Similar strategies could potentially be applied to the aminotetralin core to build complex polycyclic structures.
These derivatization strategies significantly expand the chemical space accessible from the this compound core, enabling the creation of novel compounds for various applications.
Advanced Spectroscopic and Computational Characterization of 2 Amino 5,6,7,8 Tetrahydronaphthalen 1 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular skeleton and the determination of stereochemistry.
In the ¹H NMR spectrum, the molecule would exhibit distinct signals for the aromatic, aliphatic, and substituent protons. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-7.5 ppm). The proton attached to the hydroxyl group (-OH) and the protons of the amino group (-NH₂) would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding. The protons on the saturated tetralin ring would produce more complex signals in the upfield region (δ 1.5-3.0 ppm), with their multiplicity revealing the spin-spin coupling with adjacent protons. Specifically, the benzylic protons at C5 and C8 would be deshielded compared to the other aliphatic protons at C6 and C7.
The ¹³C NMR spectrum provides complementary information. Aromatic carbons would show signals in the δ 120-150 ppm range, while the aliphatic carbons of the saturated ring would appear between δ 20-50 ppm. The carbons bearing the hydroxyl (C1) and amino (C2) groups would be significantly deshielded relative to other aliphatic carbons, with their precise chemical shifts providing insight into the local electronic environment. For instance, in related tetralone structures, the carbonyl carbon appears significantly downfield (around 196 ppm), while carbons adjacent to oxygen-containing functional groups in tetralin derivatives appear in the range of δ 55-70 ppm. rsc.org
A hypothetical ¹³C NMR chemical shift assignment for this compound is presented below, based on data from analogous structures.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 | 65-75 | Aliphatic carbon bonded to hydroxyl group |
| C2 | 50-60 | Aliphatic carbon bonded to amino group |
| C3 | 25-35 | Aliphatic carbon |
| C4 | 20-30 | Aliphatic carbon |
| C4a | 130-140 | Aromatic carbon at ring junction |
| C5 | 125-135 | Aromatic CH |
| C6 | 120-130 | Aromatic CH |
| C7 | 125-135 | Aromatic CH |
| C8 | 25-35 | Benzylic aliphatic carbon |
| C8a | 135-145 | Aromatic carbon at ring junction, adjacent to C1 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Conformation and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. spectroscopyonline.comnih.gov This complementarity is crucial for a comprehensive analysis of the bonding and conformation of this compound.
The FT-IR spectrum would be dominated by strong absorptions from polar functional groups. The O-H stretching vibration of the hydroxyl group is expected to produce a strong, broad band in the 3200-3600 cm⁻¹ region. The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. nih.gov The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the saturated ring would appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a wealth of information, including N-H bending (scissoring) around 1590-1650 cm⁻¹, C=C aromatic ring stretching vibrations around 1450-1600 cm⁻¹, and C-O and C-N stretching vibrations in the 1000-1300 cm⁻¹ range. derpharmachemica.com
The FT-Raman spectrum would highlight the vibrations of non-polar bonds. The aromatic C=C ring stretching vibrations would be particularly strong. The C-H stretching modes would also be prominent. The complementarity is especially useful in the lower frequency region, which is more accessible in Raman spectroscopy and can provide information on skeletal vibrations of the fused ring system. spectroscopyonline.com
The table below summarizes the expected key vibrational frequencies for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch | 3200 - 3600 (broad) | FT-IR (Strong) |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FT-IR (Medium) |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR (Medium), FT-Raman (Strong) |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR (Strong), FT-Raman (Strong) |
| N-H Scissoring | 1590 - 1650 | FT-IR (Medium) |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR (Medium), FT-Raman (Strong) |
| C-O Stretch | 1000 - 1260 | FT-IR (Strong) |
| C-N Stretch | 1020 - 1250 | FT-IR (Medium) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugation and electronic properties. The chromophore in this compound is the substituted benzene ring. The saturated portion of the molecule does not absorb in the UV-Vis range.
The benzene ring exhibits characteristic π → π* transitions. For a simple tetralin core, these transitions typically result in absorption maxima (λmax) around 220 nm and a weaker, structured band around 270 nm. However, the presence of the hydroxyl (-OH) and amino (-NH₂) groups as substituents on the aromatic ring dramatically influences the spectrum. Both groups are powerful auxochromes, meaning they possess non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO gap, resulting in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). mu-varna.bg
Therefore, the UV-Vis spectrum of this compound is expected to show its primary absorption bands shifted to significantly longer wavelengths compared to unsubstituted tetralin. The exact position of the λmax would depend on the solvent polarity, as solvents can engage in hydrogen bonding with the -OH and -NH₂ groups, further influencing the electronic transitions. Studies on related aniline (B41778) and naphthol derivatives confirm that such substitutions lead to intramolecular charge transfer bands, which are sensitive to the solvent environment. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for the parent compound is not available, a detailed analysis of the derivative, 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile , provides significant insight into the structural features of the 2-amino-tetrahydronaphthalene core. nih.govresearchgate.net
The study revealed that the six-membered saturated ring of the tetrahydronaphthalene system adopts a non-planar conformation. Specifically, both six-membered rings in the fused system were found to display envelope conformations . nih.govresearchgate.net In an envelope conformation, five of the atoms are roughly coplanar, while the sixth atom is out of the plane. This puckering minimizes steric strain within the ring.
Furthermore, the crystal structure analysis elucidated the crucial role of the amino group in forming the supramolecular architecture. The amino group was found to participate in intermolecular hydrogen bonds of the types N—H⋯O=C and N—H⋯N≡C, which link the molecules together to form a double-layer structure in the crystal lattice. nih.govresearchgate.net This demonstrates the importance of the amino group in directing the solid-state packing of its derivatives.
The crystallographic data for this derivative are summarized in the table below. nih.gov
| Parameter | Value |
| Chemical Formula | C₂₂H₂₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 25.3144 (3) |
| b (Å) | 9.25765 (11) |
| c (Å) | 15.6778 (2) |
| β (°) | 97.8724 (10) |
| Volume (ų) | 3639.51 (8) |
| Z | 8 |
Computational Chemistry and Quantum Chemical Investigations
Computational chemistry provides a powerful avenue for investigating molecular properties that can complement experimental data. Density Functional Theory (DFT) is a widely used quantum chemical method that can accurately predict molecular geometries, energies, and spectroscopic properties. derpharmachemica.com
For this compound, DFT calculations would begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. The results of such calculations can be compared with experimental data from X-ray crystallography of derivatives to validate the chosen computational method. Once the optimized geometry is obtained, the same DFT method can be used to predict vibrational frequencies (for comparison with FT-IR and FT-Raman spectra) and NMR chemical shifts (for comparison with experimental NMR data). derpharmachemica.com This integrated approach, combining experimental and theoretical results, allows for a more robust and detailed structural assignment.
The non-aromatic ring of this compound is flexible, and the molecule can exist in multiple conformations. As confirmed by X-ray crystallography on a derivative, this ring tends to adopt puckered, non-planar shapes like an envelope or half-chair conformation to relieve ring strain. nih.govresearchgate.net
Computational conformational analysis can be used to explore these possibilities systematically. By performing potential energy surface (PES) scans, where key dihedral angles are systematically rotated and the energy of the molecule is calculated at each step, researchers can map out the conformational landscape. For this molecule, important coordinates to scan would include the dihedral angles within the saturated ring to determine its puckering, as well as the rotation around the C1-O and C2-N bonds to find the preferred orientations of the hydroxyl and amino groups. These scans reveal the energy minima, corresponding to stable conformers, and the energy barriers of the transition states that separate them. This information is crucial for understanding the molecule's dynamic behavior and which conformations are likely to be populated at a given temperature.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is particularly effective in predicting and understanding the reactive behavior of chemical species by identifying electron-rich and electron-deficient regions. The MESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These maps are color-coded to represent different potential values, providing an intuitive guide to the molecule's electrophilic and nucleophilic sites.
In the context of this compound and its derivatives, MESP analysis can offer significant insights into their intermolecular interactions and potential biological activity. The electrostatic potential is a key determinant in the non-covalent interactions that govern molecular recognition, such as hydrogen bonding and van der Waals forces.
The MESP map typically uses a color spectrum to denote the electrostatic potential. Regions of negative potential, which are indicative of electron-rich areas and are prone to electrophilic attack, are conventionally colored in shades of red. Conversely, areas with positive potential, representing electron-deficient regions susceptible to nucleophilic attack, are shown in blue. Green and yellow areas signify intermediate or neutral potential.
For this compound, the MESP map is expected to highlight distinct regions of varying electrostatic potential, primarily influenced by the substituent groups on the aromatic and alicyclic rings. The hydroxyl (-OH) and amino (-NH2) groups, being strong electron-donating groups, significantly impact the charge distribution across the molecule.
Key Features of the MESP of this compound:
Negative Potential Regions: The most intense negative potential is anticipated to be localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group. This is due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These regions are the primary sites for hydrogen bond acceptance and interactions with electrophiles.
Positive Potential Regions: Positive potential is expected to be concentrated around the hydrogen atoms of the hydroxyl and amino groups. These areas are the principal sites for hydrogen bond donation. The hydrogen atoms on the saturated portion of the tetrahydronaphthalene ring will also exhibit a degree of positive potential, though likely less intense than those of the -OH and -NH2 groups.
Aromatic Ring: The π-electron cloud of the aromatic ring will also influence the MESP. The electron-donating nature of the amino and hydroxyl substituents is expected to increase the electron density of the aromatic ring, potentially creating a region of negative potential above and below the plane of the ring. However, the specific distribution will depend on the interplay of electronic effects.
The table below summarizes the expected MESP characteristics for the functional groups present in this compound, based on general principles of computational chemistry.
| Functional Group | Atom of Interest | Expected MESP | Implication for Reactivity |
| Hydroxyl (-OH) | Oxygen | Negative | Site for electrophilic attack, Hydrogen bond acceptor |
| Hydrogen | Positive | Hydrogen bond donor | |
| Amino (-NH2) | Nitrogen | Negative | Site for electrophilic attack, Hydrogen bond acceptor |
| Hydrogens | Positive | Hydrogen bond donor | |
| Aromatic Ring | π-system | Generally Negative | Interaction with cations (cation-π interactions) |
| Tetrahydro Ring | Hydrogens | Slightly Positive | Weak hydrogen bond donors |
Detailed computational studies on derivatives of this compound would allow for a more quantitative analysis of how different substituents modulate the MESP. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the aromatic ring would predictably alter the electrostatic potential map, thereby influencing the molecule's interaction with biological targets. Such studies are crucial for the rational design of novel compounds with specific binding affinities and biological functions.
Role of 2 Amino 5,6,7,8 Tetrahydronaphthalen 1 Ol As a Synthetic Building Block
Intermediate in the Synthesis of Diverse Organic Scaffolds
The 2-aminotetralin framework, inherent in 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol, is a foundational scaffold for constructing a variety of more complex molecular architectures. researchgate.net The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The utility of this compound lies in its bifunctional nature, enabling it to undergo sequential or orthogonal reactions to build libraries of compounds.
Derivatives of the 2-aminotetralin core are key structural motifs in a range of pharmaceutically important molecules. researchgate.net For instance, the amine group can be readily acylated, alkylated, or used in reductive amination reactions to introduce diverse side chains. Simultaneously, the hydroxyl group can be etherified, esterified, or used as a directing group in aromatic substitution reactions, further expanding the molecular diversity achievable from this single precursor. This capacity makes it an important intermediate for creating libraries of compounds for drug discovery screening.
Precursor for Advanced Heterocyclic Systems
The strategic arrangement of the amino and hydroxyl groups in this compound makes it a particularly useful precursor for the synthesis of advanced heterocyclic systems. Heterocyclic compounds are cyclic molecules containing atoms of at least two different elements in their rings and are fundamental to the development of many pharmaceuticals.
Research on analogous 2-amino-5,6,7,8-tetrahydronaphthalene structures demonstrates their role as intermediates in forming fused heterocyclic compounds like pyranopyrimidines and pyranopyrazoles. nih.gov The amino group can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings fused to the tetralin framework. For example, reactions involving the amino group can lead to the formation of pyrimidine, pyrazine, or other nitrogen-containing heterocycles. Similarly, the hydroxyl group can participate in cyclization reactions to form oxygen-containing heterocycles such as furans or pyrans. The development of new heterocyclic systems from 5,6,7,8-tetrahydroisoquinolines, which are structurally related to aminotetralins, further underscores the potential of this chemical class in generating novel molecular entities. osi.lv
Utility in Divergent Synthetic Pathways for Complex Molecules
Divergent synthesis is a strategy where a single starting material is converted into a diverse collection of complex and distinct molecules through a series of branching reactions. The bifunctional nature of this compound makes it an excellent candidate for such synthetic strategies. The distinct reactivity of the amine and hydroxyl groups allows for selective transformations, enabling the creation of multiple unique products from a common intermediate.
For example, one synthetic pathway could begin with the protection of the amine group, followed by a series of reactions modifying the hydroxyl group and the aromatic ring. A different pathway could start with the protection of the hydroxyl group, allowing for diverse modifications at the amine position. By carefully choosing reagents and reaction conditions, chemists can steer the synthesis down different paths, each leading to a unique complex molecule. This approach is highly efficient for exploring chemical space and is a cornerstone of modern medicinal chemistry for generating novel drug candidates. nih.gov While specific, documented divergent syntheses starting directly from this compound are not prevalent in the literature, its structure is well-suited for this type of synthetic design.
Application in the Construction of Biologically Relevant Molecular Architectures
The 2-aminotetralin scaffold is a well-established pharmacophore found in numerous biologically active compounds. Consequently, this compound is a highly relevant starting material for constructing molecules with potential therapeutic applications. Derivatives of this structure have been investigated for a wide range of biological activities.
Research has shown that molecules built upon the 2-aminotetralin core exhibit activities such as:
Dopamine (B1211576) Receptor Agonism: Many 2-aminotetralin derivatives are potent and selective agonists for dopamine receptors, which are important targets for treating Parkinson's disease and other neurological disorders. acs.orgnih.gov
Serotonin (B10506) Receptor Agonism: The scaffold is crucial for developing selective agonists for various serotonin 5-HT1 receptor subtypes, which are targets for treating depression and migraine. nih.gov
Antifungal Agents: Novel 2-aminotetralin derivatives have been synthesized and shown to have potent antifungal properties, in some cases exceeding the efficacy of established drugs like fluconazole. nih.gov
Narcotic Antagonists: Certain derivatives have been synthesized and evaluated for their activity as opiate agonists and antagonists. nih.gov
A notable example involves the stereoselective synthesis of (2S)-FPIP, a selective 5-HT1A receptor agonist, which starts from a chiral 2-aminotetralin precursor, highlighting the importance of this scaffold in creating specific and potent biologically active agents. nih.gov Furthermore, structurally similar compounds like chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives are used as ligands in metal catalysts to produce other biologically active molecules, such as alkaloids. mdpi.com
The following table summarizes the types of biologically relevant molecular architectures derived from or related to the 2-aminotetralin scaffold.
| Target Biological Activity | Resulting Molecular Class/Derivative | Reference(s) |
| Dopamine Receptor Agonism | Substituted 2-Aminotetralins | acs.orgnih.gov |
| Serotonin 5-HT1 Receptor Agonism | Phenylpiperazine-substituted Aminotetralins | nih.gov |
| Antifungal Activity | N-substituted 2-Aminotetralin Derivatives | nih.gov |
| Narcotic Antagonism | Phenyl-substituted 2-Aminotetralins | nih.gov |
| Antitumor Activity | Fused Chromene Derivatives | nih.govnih.gov |
Structure Activity Relationship Sar Studies of 2 Amino 5,6,7,8 Tetrahydronaphthalen 1 Ol Analogs
Investigation of Structural Requirements for Molecular Interactions
The molecular structure of 2-aminotetralin derivatives contains several key features that dictate their interaction with biological receptors. SAR studies focus on modifying these features to probe their importance in binding. The core components include the aromatic ring, the hydroxyl group, the amino group, and the alicyclic ring of the tetralin system.
The Phenolic Hydroxyl Group: The hydroxyl group at the C1 position is a critical determinant for activity in many analogs. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pocket of a receptor.
The Amino Group: The primary amino group at the C2 position is typically protonated at physiological pH, allowing it to form a strong ionic bond or salt bridge with an acidic residue, such as aspartic acid, in the target receptor. nih.gov The nature and size of substituents on this nitrogen atom significantly influence both receptor affinity and selectivity.
The Aromatic Ring: The benzene (B151609) ring provides a scaffold for the key functional groups and engages in hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor. Substituents on this ring can modulate electronic properties and steric bulk, thereby affecting binding affinity.
The Alicyclic Ring: The saturated portion of the tetralin structure imparts a specific three-dimensional conformation to the molecule. This conformational rigidity is crucial for orienting the hydroxyl and amino groups in the precise geometry required for optimal receptor interaction.
Alterations to these core components have led to the development of analogs with varying affinities and selectivities for different receptors, such as serotonin (B10506) (5-HT) subtypes. For example, increasing the size of substituents on the aromatic ring can lead to higher affinity for certain receptor subtypes over others. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative structure-activity relationship (QSAR) models are mathematical tools used in drug design to correlate the chemical structure of compounds with their biological activity. scispace.com These models transform the abstract relationship between structure and activity into a quantitative and predictive equation. For analogs of 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol, 3D-QSAR methods are particularly valuable as they consider the three-dimensional properties of the molecules, which are essential for receptor binding.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that explains the biological activity of molecules based on their 3D shape and electrostatic properties. ijpsonline.comresearchgate.net The methodology involves several steps:
A series of structurally related compounds with known biological activities are aligned or superimposed based on a common substructure.
The molecules are placed in a 3D grid.
At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom are calculated. These calculated energy values constitute the descriptors.
Partial Least Squares (PLS) analysis is then used to derive a mathematical relationship between these energy fields and the biological activities of the compounds. ijpsonline.com
The output of a CoMFA study is a 3D contour map that visually represents regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. For instance, a CoMFA model might show that a bulky, electropositive group in a specific region of the molecule enhances binding affinity. nih.gov The statistical significance of a CoMFA model is often evaluated by parameters such as the cross-validated coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. nih.gov
Table 1: Representative Statistical Results from a CoMFA Study
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.736 | Indicates the internal predictive ability of the model. researchgate.net |
| r² (Non-cross-validated r²) | 0.964 | Measures the correlation between predicted and actual activity for the training set. researchgate.net |
| r²_pred (Predictive r²) | 0.826 | Measures the predictive power of the model on an external test set. researchgate.net |
| Steric Field Contribution | 65% | The percentage of variance in activity explained by steric factors. |
| Electrostatic Field Contribution | 35% | The percentage of variance in activity explained by electrostatic factors. |
Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that offers certain advantages. nih.gov Instead of using Lennard-Jones and Coulombic fields, CoMSIA calculates similarity indices at each grid point, using a Gaussian function to avoid the singularities that can occur at atomic positions in CoMFA. nih.gov This generally results in contour maps that are easier to interpret. nih.gov
CoMSIA evaluates five key physicochemical properties:
Steric: Describes the shape of the molecule.
Electrostatic: Relates to charge distribution.
Hydrophobic: Indicates regions that favor non-polar interactions.
Hydrogen Bond Donor: Identifies areas where the molecule can donate a hydrogen bond.
Hydrogen Bond Acceptor: Identifies areas where the molecule can accept a hydrogen bond.
By including these additional fields, CoMSIA can provide a more detailed and nuanced understanding of the SAR. mdpi.com The statistical validation of CoMSIA models is similar to that of CoMFA, employing PLS analysis and parameters like q² and r². researchgate.net The resulting contour maps highlight favorable and unfavorable regions for each of the five properties, guiding chemists in modifying structures to enhance activity. researchgate.net
Table 2: Representative Statistical Results from a CoMSIA Study
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.806 | Indicates the internal predictive ability of the model. researchgate.net |
| r² (Non-cross-validated r²) | 0.976 | Measures the correlation between predicted and actual activity for the training set. researchgate.net |
| r²_pred (Predictive r²) | 0.792 | Measures the predictive power of the model on an external test set. researchgate.net |
| Field Contributions | Steric: 25%, Electrostatic: 30%, Hydrophobic: 20%, H-Bond Donor: 15%, H-Bond Acceptor: 10% | The percentage of variance in activity explained by each property field. |
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a cornerstone of rational drug design that involves identifying the essential 3D arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. qsar4u.comnih.gov A pharmacophore model is an abstract representation of the key interaction points a ligand makes with its receptor, rather than a representation of the molecule's atoms. qsar4u.com
For the this compound scaffold, a typical pharmacophore model would include features such as:
A hydrogen bond donor feature (from the -OH and -NH2 groups).
A hydrogen bond acceptor feature (from the -OH group).
A positive ionizable feature (from the protonated -NH2 group).
An aromatic/hydrophobic feature (from the benzene ring).
These features are arranged in a specific geometry defined by distances and angles. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov It also provides a blueprint for designing new molecules by ensuring that any proposed structure retains the essential pharmacophoric features while allowing for modifications in other parts of the molecule to optimize properties. nih.gov
Stereochemical Implications in SAR for this compound Enantiomers
The this compound molecule contains chiral centers, meaning it exists as a pair of non-superimposable mirror images called enantiomers (R and S forms). nih.gov Biological systems, such as receptors and enzymes, are themselves chiral environments. Consequently, the two enantiomers of a chiral drug can interact differently with their biological target, often leading to significant differences in pharmacological activity, a phenomenon known as stereoselectivity. nih.govresearchgate.net
In the case of aminotetralin analogs, the stereochemistry at the carbon atom bearing the amino group is often a crucial determinant of receptor recognition and functional activity. nih.gov One enantiomer typically fits more precisely into the chiral binding pocket of the receptor, allowing for optimal interactions with key amino acid residues. The other enantiomer, the "distomer," may bind with lower affinity or not at all.
For example, studies on related 5-substituted-2-aminotetralins (5-SATs) acting on serotonin receptors have demonstrated clear stereoselectivity. The (2S)-enantiomers often show higher affinity for certain 5-HT receptor subtypes compared to their (2R)-counterparts. nih.gov This difference in affinity arises because the specific 3D orientation of the functional groups in one enantiomer aligns perfectly with the complementary groups in the receptor's binding site, while the other enantiomer's orientation leads to a less favorable or even sterically hindered interaction. This highlights the importance of synthesizing and testing enantiomerically pure compounds in drug development.
Table 3: Example of Enantiomeric Selectivity in Aminotetralin Analogs
| Compound | Enantiomer | Receptor Affinity (Ki, nM) |
|---|---|---|
| Hypothetical 2-Aminotetralin Analog | (S)-enantiomer | 5.2 |
| (R)-enantiomer | 150.8 |
Molecular Mechanisms and Receptor Interaction Studies
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular modeling techniques, including docking and dynamics simulations, have been instrumental in elucidating the interaction of 2-aminotetralin derivatives with their biological targets, primarily dopamine (B1211576) receptors. These computational approaches provide a molecular-level snapshot of the ligand-receptor complex, highlighting key interactions that govern binding and activation.
For dopaminergic G-protein-coupled receptors (GPCRs), the binding of ligands like 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is primarily anchored by a crucial salt bridge interaction. The protonated amine of the aminotetralin scaffold forms an ionic bond with the highly conserved aspartic acid residue in transmembrane helix 3 (TM3), specifically Asp3.32 (Ballesteros–Weinstein numbering). mdpi.comnih.gov This interaction is considered a canonical feature for the binding of aminergic ligands to dopamine receptors.
Further stabilization of the ligand in the binding pocket is achieved through hydrogen bonding and hydrophobic interactions. The hydroxyl group on the aromatic ring of the aminotetralin is critical, often interacting with a triad (B1167595) of serine residues located in TM5 (specifically Ser5.42, Ser5.43, and Ser5.46). mdpi.comnih.gov These hydrogen bonds are particularly important for orienting ligands that contain a catechol or a phenolic hydroxyl group, contributing significantly to binding affinity. nih.gov
Molecular dynamics simulations on related aminotetralin-receptor complexes have been used to assess the stability of these interactions over time and to model the conformational changes in the receptor upon agonist binding. nih.gov An aromatic microdomain within TM6, featuring residues such as Trp6.48, Phe6.51, and Phe6.52, is also involved in interacting with the aromatic portion of the ligand, playing a role in the receptor activation mechanism. mdpi.com These simulations confirm that the specific orientation and interactions of the aminotetralin core are essential for stabilizing the active conformation of the receptor, which initiates downstream signaling cascades.
Ligand Binding Affinity and Selectivity at Dopamine Receptors (D2/D3)
The 2-aminotetralin scaffold is a well-established pharmacophore that confers high affinity for D2-like dopamine receptors, with many derivatives showing a particular preference for the D3 subtype over the D2 subtype. researchgate.net The high degree of amino acid sequence homology in the binding sites of D2 and D3 receptors makes the development of highly selective ligands challenging. researchgate.net Nevertheless, subtle structural modifications to the aminotetralin core can significantly influence this selectivity profile.
Binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity. Studies on various analogs of this compound demonstrate a consistent pattern of high affinity for both D2 and D3 receptors, often in the low nanomolar range. For instance, the reference compound 5-OH-DPAT, a close structural analog, exhibits high affinity for the D3 receptor. nih.gov
Research into bivalent ligands, which incorporate two 5-hydroxy-tetralin pharmacophores, has shown that these molecules can retain and sometimes enhance affinity for D2 and D3 receptors. nih.gov For example, compound D-666, a bivalent analog, demonstrates potent binding to both D2 and D3 receptors. nih.gov These findings underscore the robust interaction of the hydroxylated aminotetralin moiety with the D2-like receptor family.
| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | Reference |
|---|---|---|---|
| 5-OH-DPAT | 153 | 2.07 | nih.gov |
| D-382 (Bivalent Analog) | 3.88 | N/A | nih.gov |
| D-666 (Bivalent Analog) | 7.62 | 5.22 | nih.gov |
| 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol (Isomer) | N/A | 5.10 | bindingdb.org |
Data presented is for structural analogs and isomers to illustrate the binding profile of the core scaffold. N/A indicates data not available in the cited sources.
Characterization of Agonist and Partial Agonist Properties at a Molecular Level
Derivatives of this compound are predominantly characterized as agonists or partial agonists at dopamine receptors. nih.gov At a molecular level, an agonist is a ligand that binds to a receptor and stabilizes a conformational state that leads to its activation and the initiation of a cellular response. For D2-like receptors, which are coupled to Gαi/o proteins, this activation typically results in the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
The agonistic properties of these aminotetralin compounds are directly linked to their ability to effectively engage with the key amino acid residues described in the molecular docking section. The interaction with the serine residues in TM5 and the formation of the salt bridge with Asp3.32 are crucial for inducing the conformational shift required for receptor activation. mdpi.comnih.gov
The distinction between a full and a partial agonist lies in the efficacy of the compound—the degree to which it can activate the receptor upon binding. A full agonist can elicit the maximum possible response from the receptor system, whereas a partial agonist produces a submaximal response, even at saturating concentrations. Several aminotetralin derivatives have been shown to act as potent agonists for both D2 and D3 receptors. nih.gov For example, the D3-preferring agonist 7-OH-DPAT has demonstrated functional activity consistent with neuroprotection and promotion of dopaminergic neuron proliferation in preclinical models, underscoring its effective agonist properties. nih.gov The functional data for many of these compounds correspond closely to their high binding affinities. nih.gov
Influence of Structural Modifications on Receptor Interaction Profiles and Functional Activity
The structure-activity relationship (SAR) of 2-aminotetralin derivatives is well-documented, revealing how specific structural modifications influence receptor binding and functional outcomes.
Hydroxyl Group Position: The position of the phenolic hydroxyl group on the aromatic ring is a critical determinant of activity. A hydroxyl group at the 1-position (as in this compound) is a key feature for high affinity at D2-like receptors, as it mimics the catechol hydroxyl of dopamine and interacts with the serine cluster in TM5. mdpi.comnih.gov
N-Alkyl Substitution: Modifications to the amino group significantly impact both affinity and selectivity. Generally, N,N-dipropyl substitution is optimal for D2/D3 agonist activity. Nitrogen substituents larger than a methyl group can sometimes lead to decreased affinity at certain receptor sites. acs.orgnih.gov
Ring Substituents: Adding substituents to the aromatic or saturated rings of the tetralin core can modulate pharmacological properties. For instance, a hydroxyl group at the R6 position has been shown to increase the potency for dopamine uptake inhibition, while a methoxy (B1213986) group at the R7 position decreases it. nih.gov
Bivalent Ligands: Creating bivalent compounds by linking two aminotetralin pharmacophores with a spacer can lead to molecules with retained or even enhanced affinity. Studies have shown that introducing aromatic and piperazine (B1678402) moieties into the linker is well-tolerated and maintains high affinity at D2 receptors. nih.gov This suggests a degree of structural flexibility in the receptor interaction that can be exploited for designing multifunctional ligands.
These SAR studies demonstrate that the aminotetralin scaffold is a versatile template. Subtle chemical changes can fine-tune a compound's interaction profile, shifting its selectivity between receptor subtypes (e.g., D2 vs. D3) and modulating its functional activity from a full agonist to a partial agonist or even an antagonist.
Emerging Research Avenues for 2 Amino 5,6,7,8 Tetrahydronaphthalen 1 Ol in Chemical Biology
Development of Chemical Probes Based on the 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol Scaffold
Small-molecule chemical probes are essential for interrogating complex biological systems, enabling the study of specific protein functions in various settings. nih.gov The development of such tools often relies on scaffolds that are structurally well-defined and amenable to chemical modification. The this compound core is an attractive candidate for this purpose. The amino and hydroxyl groups serve as convenient handles for the attachment of reporter molecules, such as fluorophores, or affinity tags, while the tetrahydronaphthalene body can be modified to tune selectivity and physicochemical properties.
While direct examples of probes based on this compound are still emerging, research on related naphthalene (B1677914) and dihydronaphthalene structures highlights the potential of this chemical class. For instance, fluorescent probes incorporating a naphthalene moiety have been successfully designed for the detection of biologically relevant analytes. These probes often exploit the favorable photophysical properties of the naphthalene ring system. Researchers have synthesized novel fluorescent probes using fluorophores like dihydronaphthalene and naphthalimide (a derivative of naphthalene anhydride) for detecting specific biomolecules and ions. nih.govrsc.org A probe using a dihydronaphthalene fluorophore was developed for the sensitive detection of cysteine, an essential amino acid, and was successfully applied to fluorescence imaging in living cells and tissues. rsc.org Similarly, a naphthalimide-based probe was designed to selectively detect copper ions (Cu²⁺), demonstrating the utility of this scaffold in creating sensors for important metal ions in biological systems. nih.gov Furthermore, naphthalene-based probes have been synthesized for imaging pH changes within specific cellular organelles like mitochondria. rsc.org These examples underscore the viability of the tetrahydronaphthalene scaffold as a core component in the design of future chemical probes for diverse applications in chemical biology.
| Probe Scaffold | Fluorophore | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|---|
| Dihydronaphthalene | Dihydronaphthalene | Cysteine (Cys) | ~90-fold fluorescence increase upon Cys addition | rsc.org |
| Naphthalene Anhydride Derivative | Naphthalimide | Copper Ions (Cu²⁺) | Fluorescence quenching upon coordination with Cu²⁺ | nih.gov |
| Naphthalene | 6-hydroxy-2-naphthaldehyde derivative | Mitochondrial pH | pH-dependent fluorescence behavior (pKa = 8.85) | rsc.org |
| 1-hydroxy-2,4-diformylnaphthalene | Naphthalene derivative | Sulfites (SO₃²⁻) / Bisulfites (HSO₃⁻) | Colorimetric and fluorescent change upon detection | mdpi.com |
Integration into Novel Chemical Methodologies and Techniques
The unique structural features of tetrahydronaphthalene derivatives are being leveraged to develop novel chemical methodologies, particularly in the realm of asymmetric synthesis. The rigid framework and the defined stereochemical presentation of functional groups make these compounds valuable as chiral ligands or synthons.
A significant area of application is in asymmetric transfer hydrogenation (ATH), a powerful method for the synthesis of chiral molecules. While not the specific subject compound, the closely related chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands for metal complexes in the ATH of dihydroisoquinolines. mdpi.comnih.gov These reactions are crucial for producing key intermediates for biologically active alkaloids. mdpi.com In these systems, the chiral ligand, complexed with a metal like rhodium, facilitates the enantioselective transfer of hydrogen from a source such as formic acid to the substrate. The success of the tetrahydroquinoline scaffold in this context strongly suggests the potential of this compound derivatives to serve as effective ligands in similar asymmetric transformations. The development of such catalysts could provide new, efficient routes to valuable chiral compounds. mdpi.com
| Methodology | Scaffold/Ligand | Metal Catalyst | Reaction Type | Application | Reference |
|---|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives (e.g., CAMPY) | Rhodium (Rh) | Reduction of C=N bond | Synthesis of chiral alkaloid precursors from dihydroisoquinolines | mdpi.com |
Bio-inspired Synthesis and Enzyme Mimicry Research Utilizing Tetrahydronaphthalene Derivatization
Bio-inspired synthesis seeks to create complex molecules using strategies learned from nature. A key area within this field is the development of small molecules that can mimic the structure and function of larger biomolecules like proteins. The tetrahydronaphthalene scaffold has emerged as a promising framework for creating mimics of protein secondary structures, specifically the α-helix.
α-Helices are fundamental structural motifs in proteins and often mediate critical protein-protein interactions. Designing small molecules that can mimic the presentation of amino acid side chains on one face of an α-helix is a major goal in chemical biology and drug discovery. Researchers have identified a tetrasubstituted tetrahydronaphthalene as a viable scaffold for this purpose. nih.gov In this design, oxygen atoms on the scaffold act as equivalents to the alpha carbons of a protein backbone, allowing for the attachment of side-chain-like functionalities. This synthetic α-helix mimic can present side chains in a spatially defined manner, mimicking the i, i+3, and i+4 positions of a natural α-helix. nih.gov A key innovation in the synthesis of this scaffold was the development of a novel MgBr₂-catalyzed Friedel-Crafts epoxide cycloalkylation, which provides a practical and mild method for constructing the core bicyclic system. nih.gov This work demonstrates how the tetrahydronaphthalene core can be elaborated into complex, functional mimetics of biological structures, paving the way for new therapeutic agents and research tools that can modulate protein-protein interactions.
| Mimicry Target | Scaffold | Mimicked Feature | Key Synthetic Step | Potential Application | Reference |
|---|---|---|---|---|---|
| α-Helix | 1,3,5,7-Tetrasubstituted 1,2,3,4-tetrahydronaphthalene | Presentation of side chains at i, i+3, and i+4 positions | MgBr₂-catalyzed Friedel-Crafts epoxide cycloalkylation | Inhibition of protein-protein interactions | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
